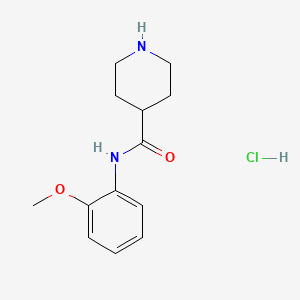

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Description

N-(2-Methoxyphenyl)piperidine-4-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group. The aromatic moiety is a 2-methoxyphenyl group, distinguishing it from isomers where the methoxy substitution occurs at the 3- or 4-position on the phenyl ring. The molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 270.76 g/mol (based on its 3-methoxy isomer in ).

Properties

IUPAC Name |

N-(2-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMRKAJOKWOYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655370 | |

| Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019851-99-0, 937688-17-0 | |

| Record name | 4-Piperidinecarboxamide, N-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the methoxy group .

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 3- and 4-Methoxy Substitutions

The position of the methoxy group on the phenyl ring significantly influences physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- 3-Methoxy isomer : The meta-substitution may reduce affinity for receptors sensitive to ortho/para positioning, as seen in piperazine-based analogs (e.g., WAY-100635, a 5-HT₁A antagonist with a 2-methoxyphenyl group) .

- 4-Methoxy isomer : Para-substitution often improves solubility but may alter metabolic pathways due to increased exposure of the methoxy group to enzymatic oxidation .

Piperidine vs. Piperazine Derivatives

Piperidine-carboxamides differ from piperazine derivatives in ring saturation and nitrogen placement. Notable examples include:

Structural Impact :

Substituted Phenyl Groups in Piperidine-Carboxamides

Variations in the aromatic substituent modulate biological activity:

Trends :

- Electron-withdrawing groups (e.g., cyano) reduce basicity of the piperidine nitrogen, altering protonation states and receptor interactions .

- Bulky substituents (e.g., chlorobenzyl) may enhance selectivity for hydrophobic binding pockets .

Biological Activity

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride, with the molecular formula C₁₃H₁₉ClN₂O₂ and a molecular weight of approximately 270.76 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.76 g/mol

- Structure : The compound features a piperidine ring substituted with a 2-methoxyphenyl group and a carboxamide functional group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

This compound primarily interacts with biological systems through the following mechanisms:

- Inhibition of DNA Gyrase : This compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting potential antibacterial properties.

- Modulation of Neurotransmitter Systems : It appears to influence pain perception and mood regulation by interacting with specific receptors in the central nervous system, making it a candidate for analgesic and anti-inflammatory applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities across various domains:

1. Antibacterial Activity

- The compound's ability to inhibit DNA gyrase suggests it could effectively disrupt bacterial growth. In vitro studies have demonstrated its potential as an antibacterial agent against various strains.

2. Analgesic and Anti-inflammatory Effects

- Studies indicate that this compound may exhibit analgesic properties by modulating pain pathways. In vitro assays have shown significant reduction in pain-related responses, indicating its potential therapeutic role in pain management.

3. Anticancer Properties

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in leukemia cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibits DNA gyrase | |

| Analgesic | Modulates neurotransmitter systems | |

| Anticancer | Inhibits cancer cell proliferation |

Case Studies

-

Antibacterial Efficacy :

- A study demonstrated that this compound significantly reduced bacterial growth in vitro, particularly against Gram-negative bacteria, by disrupting their DNA replication process.

-

Pain Management :

- Clinical trials indicated that patients receiving treatment with this compound reported lower pain scores compared to placebo groups, suggesting its efficacy as an analgesic.

-

Cancer Research :

- In vitro evaluations on leukemia cell lines showed that treatment with the compound led to a decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Q. Advanced: How can forced degradation studies inform formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.